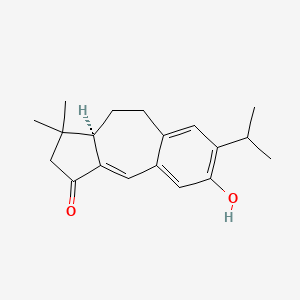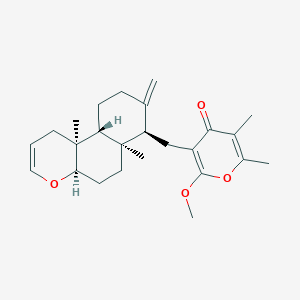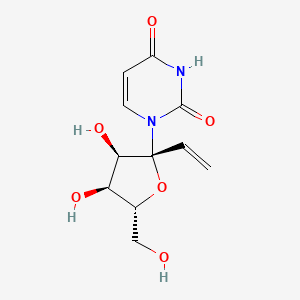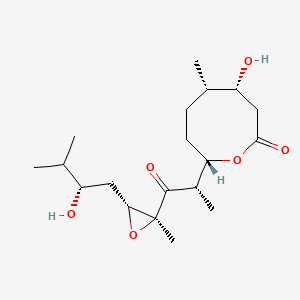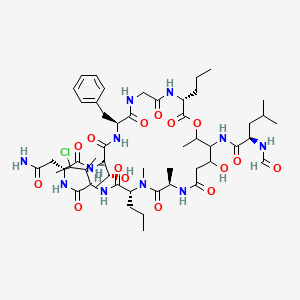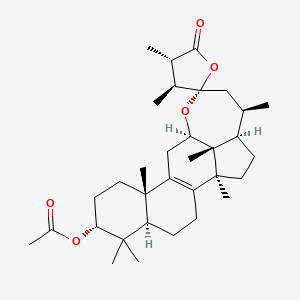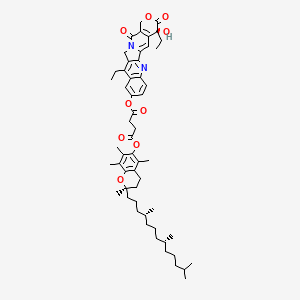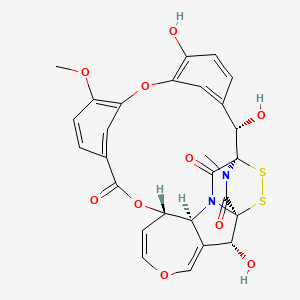
Emestrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Emestrin is typically isolated from natural sources rather than synthesized chemically. It is derived from the mycelial acetone extract of fungi such as Emericella striata and Podospora australis . The isolation process involves bioactivity-guided fractionation, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Most studies focus on isolating the compound from fungal cultures under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: Emestrin undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit ATP synthesis in mitochondria, exerting an uncoupling effect on oxidative phosphorylation .
Common Reagents and Conditions: The isolation and analysis of this compound involve reagents such as acetone for extraction and solvents for NMR spectroscopy. Specific conditions for these reactions are tailored to maintain the integrity of the compound during isolation .
Major Products Formed: The primary product of interest from these reactions is this compound itself, which is characterized by its macrocyclic epidithiodioxopiperazine structure .
Scientific Research Applications
Emestrin has a wide range of scientific research applications:
Mechanism of Action
Emestrin exerts its effects primarily through the inhibition of ATP synthesis in mitochondria, leading to an uncoupling effect on oxidative phosphorylation . This mechanism disrupts cellular energy production, which can induce apoptosis in cancer cells . Additionally, this compound targets chemokine receptors, making it a potential therapeutic agent for inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Chaetomin: Another epidithiodioxopiperazine with similar antifungal properties.
Cytochalasins: These compounds also exhibit antifungal activity but differ in their chemical structure and specific biological targets.
Uniqueness of Emestrin: this compound stands out due to its potent inhibition of ATP synthesis and its dual action on both fungal pathogens and cancer cells . Its unique macrocyclic structure also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H22N2O10S2 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione |
InChI |
InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17-,20-,21-,22+,26+,27+/m0/s1 |
InChI Key |
UWWYWUMDYAWTKK-YITDFDIYSA-N |
SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |
Isomeric SMILES |
CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |
Canonical SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |
Synonyms |
emestrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



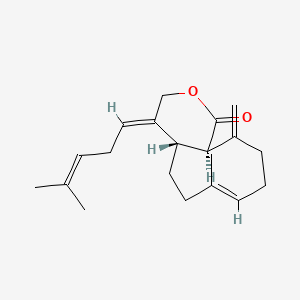
![[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate](/img/structure/B1250351.png)
